molecular formula C11H9FN2O3 B8112570 4-(4-Fluoro-3-nitrophenyl)-3,5-dimethylisoxazole

4-(4-Fluoro-3-nitrophenyl)-3,5-dimethylisoxazole

Cat. No.: B8112570
M. Wt: 236.20 g/mol
InChI Key: QCGHPWFZTHFHCI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-nitrophenyl)-3,5-dimethylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, along with two methyl groups on the isoxazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-nitrophenyl)-3,5-dimethylisoxazole typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with acetone in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-nitrophenyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Amines, thiols, solvents like dimethylformamide (DMF), and catalysts like copper(I) iodide.

Major Products Formed

    Reduction: 4-(4-Amino-3-nitrophenyl)-3,5-dimethylisoxazole.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-3-nitrophenyl)-3,5-dimethylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-nitrophenyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring can participate in various interactions with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrophenyl azide: Known for its use in bioconjugation and surface engineering.

    4-Fluoronitrobenzene: Used as an intermediate in the synthesis of various organic compounds.

Uniqueness

4-(4-Fluoro-3-nitrophenyl)-3,5-dimethylisoxazole is unique due to its specific combination of functional groups and structural features. The presence of both fluoro and nitro groups on the phenyl ring, along with the isoxazole ring, provides distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

4-(4-fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-6-11(7(2)17-13-6)8-3-4-9(12)10(5-8)14(15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGHPWFZTHFHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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